[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile
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Overview
Description
{5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . This reaction can be performed without solvents at room temperature or with solvents at elevated temperatures. Industrial production methods often involve the fusion of aromatic amines with ethyl cyanoacetate at high temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group. Common reagents used in these reactions include triethylamine, ethanol, and piperidine.
Scientific Research Applications
{5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE has numerous applications in scientific research:
Mechanism of Action
The mechanism by which {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of complex heterocyclic structures . The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar compounds to {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE include:
Cyanoacetamides: These compounds share similar functional groups and are used in the synthesis of heterocyclic compounds.
Cyanoacetohydrazides: These compounds are also versatile intermediates in organic synthesis and have similar reactivity.
Azirines: These compounds are used in the synthesis of various heterocycles and share some structural similarities. The uniqueness of {5-AMINO-4-CYANO-2-[(Z)ETHYLIDENE]-3-FURANYLIDEN}(CYANO)METHYL CYANIDE lies in its ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H6N4O |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N4O/c1-2-8-9(6(3-11)4-12)7(5-13)10(14)15-8/h2H,14H2,1H3/b8-2- |
InChI Key |
REHAJYYGJYIRDY-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C\1/C(=C(C#N)C#N)C(=C(O1)N)C#N |
Canonical SMILES |
CC=C1C(=C(C#N)C#N)C(=C(O1)N)C#N |
Origin of Product |
United States |
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